An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine
An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine
Disclaimer: The following document is a technical guide compiled from publicly available scientific information. The specific compound, 1-(1H-imidazol-5-yl)-N-methylmethanamine, is not extensively characterized in peer-reviewed literature. Therefore, this guide provides information on its parent compound, predicted properties, potential synthesis, and plausible biological activities based on structurally related molecules.
Introduction
1-(1H-imidazol-5-yl)-N-methylmethanamine, also known as 5-((methylamino)methyl)-1H-imidazole, is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole moiety is a fundamental structural component in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The presence of the imidazole ring and a methylaminomethyl side chain suggests that this compound may exhibit interesting pharmacological properties, potentially interacting with various biological targets. This guide aims to provide a comprehensive overview of the available chemical data, potential synthetic routes, and predicted biological activities to serve as a resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1-(1H-imidazol-5-yl)methanamine and Predicted Properties for its N-methylated Derivative.
| Property | 1-(1H-imidazol-5-yl)methanamine | 1-(1H-imidazol-5-yl)-N-methylmethanamine (Predicted) | Data Source |
| Molecular Formula | C₄H₇N₃ | C₅H₉N₃ | PubChem[2] |
| Molecular Weight | 97.12 g/mol | 111.15 g/mol | PubChem[2] |
| CAS Number | 13400-46-9 | Not available | PubChem[2] |
| IUPAC Name | (1H-imidazol-5-yl)methanamine | 1-(1H-imidazol-5-yl)-N-methylmethanamine | - |
| Topological Polar Surface Area | 54.7 Ų | ~54.7 Ų | PubChem[2] |
| XLogP3-AA | -1.0 | ~ -0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | 2 | PubChem[2] |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for 1-(1H-imidazol-5-yl)-N-methylmethanamine is not available. However, a plausible synthetic route can be proposed based on standard organic chemistry methodologies, such as reductive amination.
Proposed Synthesis: Reductive Amination
A likely method for the synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine is the reductive amination of 1H-imidazole-5-carboxaldehyde with methylamine.
Experimental Protocol:
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Reaction Setup: To a solution of 1H-imidazole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.1 eq, either as a solution in a solvent or as a gas).
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Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(1H-imidazol-5-yl)-N-methylmethanamine.
Caption: Proposed synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine via reductive amination.
Potential Pharmacological Activity and Signaling Pathways
The biological activity of 1-(1H-imidazol-5-yl)-N-methylmethanamine has not been explicitly studied. However, its structural similarity to histamine and other biologically active imidazole derivatives allows for informed predictions about its potential pharmacological targets and effects.[1]
Histamine Receptor Activity
The most apparent structural analogue of 1-(1H-imidazol-5-yl)-N-methylmethanamine is histamine. Histamine exerts its diverse physiological and pathological effects through four G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[3] It is plausible that 1-(1H-imidazol-5-yl)-N-methylmethanamine could act as a ligand for one or more of these receptors.
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H₁ Receptor: Primarily involved in allergic inflammation, smooth muscle contraction, and neurotransmission.[4]
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H₂ Receptor: Mainly responsible for gastric acid secretion.
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H₃ Receptor: Acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.
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H₄ Receptor: Expressed on hematopoietic cells and is involved in inflammatory and immune responses.[5]
The N-methylation on the side chain amine could influence its binding affinity and selectivity for the different histamine receptor subtypes compared to histamine itself.
Potential Signaling Pathways
Should 1-(1H-imidazol-5-yl)-N-methylmethanamine interact with histamine receptors, it would likely modulate their downstream signaling pathways.
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H₁ Receptor Signaling: Activation of the H₁ receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Hypothetical H₁ receptor signaling pathway activated by 1-(1H-imidazol-5-yl)-N-methylmethanamine.
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H₂ Receptor Signaling: The H₂ receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).
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H₃ and H₄ Receptor Signaling: Both H₃ and H₄ receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Other Potential Biological Activities
Derivatives of imidazole are known to possess a wide range of biological activities, including:
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Antibacterial and Antifungal Activity: Many imidazole-containing compounds are used as antimicrobial agents.[6]
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Anticancer Activity: Some imidazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[7]
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Anti-inflammatory Activity: Due to the role of histamine in inflammation, ligands for its receptors can modulate inflammatory responses.
Conclusion
1-(1H-imidazol-5-yl)-N-methylmethanamine is a molecule of potential interest to researchers in medicinal chemistry and pharmacology. While specific data on this compound is currently lacking in the public domain, this guide provides a foundational understanding based on the known properties of its parent compound and the broader class of imidazole derivatives. The proposed synthesis offers a practical starting point for its chemical preparation, and the predicted pharmacological activities, particularly in relation to histamine receptors, suggest avenues for future biological investigation. Further experimental work is necessary to fully characterize the chemical, physical, and biological properties of this compound.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The new biology of histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. mdpi.com [mdpi.com]
